molecular formula C14H9F3N2O3 B12459861 N-[(E)-(2-nitrophenyl)methylidene]-4-(trifluoromethoxy)aniline

N-[(E)-(2-nitrophenyl)methylidene]-4-(trifluoromethoxy)aniline

Cat. No.: B12459861
M. Wt: 310.23 g/mol
InChI Key: IHHPLDBQJCIZQW-UHFFFAOYSA-N
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Description

(E)-1-(2-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]methanimine is an organic compound characterized by the presence of a nitrophenyl group and a trifluoromethoxyphenyl group connected through a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]methanimine typically involves the condensation reaction between 2-nitrobenzaldehyde and 4-(trifluoromethoxy)aniline. The reaction is carried out under anhydrous conditions, often using a solvent such as ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for (E)-1-(2-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]methanimine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]methanimine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The methanimine linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted methanimine derivatives.

Scientific Research Applications

(E)-1-(2-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]methanimine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-1-(2-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]methanimine involves its interaction with specific molecular targets. The nitrophenyl and trifluoromethoxyphenyl groups can interact with enzymes or receptors, leading to modulation of their activity. The methanimine linkage plays a crucial role in maintaining the structural integrity and proper orientation of the functional groups, facilitating their interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure, known for its stimulant properties.

Uniqueness

(E)-1-(2-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]methanimine is unique due to the presence of both nitrophenyl and trifluoromethoxyphenyl groups, which impart distinct chemical and physical properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications in research and industry.

Properties

Molecular Formula

C14H9F3N2O3

Molecular Weight

310.23 g/mol

IUPAC Name

1-(2-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]methanimine

InChI

InChI=1S/C14H9F3N2O3/c15-14(16,17)22-12-7-5-11(6-8-12)18-9-10-3-1-2-4-13(10)19(20)21/h1-9H

InChI Key

IHHPLDBQJCIZQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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